molecular formula C11H11BrO3 B2535119 3-(3-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid CAS No. 2551116-24-4

3-(3-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid

Cat. No.: B2535119
CAS No.: 2551116-24-4
M. Wt: 271.11
InChI Key: DHTLZEJRTORWIR-DGFRNANFSA-N
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Description

3-(3-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a bromophenyl group and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromophenylacetic acid with a suitable cyclizing agent to form the cyclobutane ring. The reaction conditions often include the use of a strong base and a polar solvent to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Formation of 3-(3-bromophenyl)-3-oxocyclobutane-1-carboxylic acid.

    Reduction: Formation of 3-(phenyl)-3-hydroxycyclobutane-1-carboxylic acid.

    Substitution: Formation of various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxy group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Bromophenyl)propionic acid: Similar in structure but lacks the cyclobutane ring.

    3-(3-Bromophenyl)-7-acetoxycoumarin: Contains a coumarin moiety instead of a cyclobutane ring.

    (Z)-3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: Features a pyrazole ring and a β-ketoenol group.

Uniqueness

3-(3-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid is unique due to its cyclobutane ring, which imparts rigidity and distinct steric properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(3-bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c12-9-3-1-2-8(4-9)11(15)5-7(6-11)10(13)14/h1-4,7,15H,5-6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTLZEJRTORWIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C2=CC(=CC=C2)Br)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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